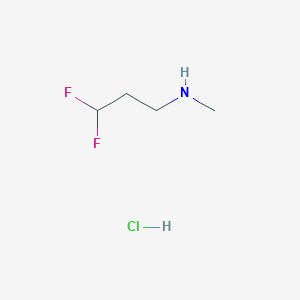

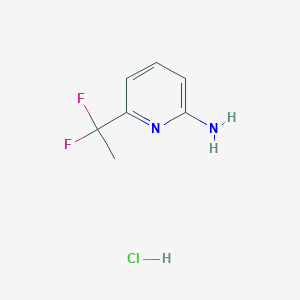

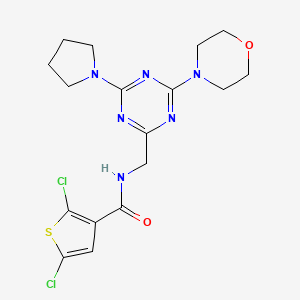

![molecular formula C13H13N3O2S B2911008 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide CAS No. 337498-84-7](/img/structure/B2911008.png)

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted 2-hydrazino-quinazoline-4(3H)-ones with other reagents . The starting material, 2-hydrazino-quinazoline-4(3H)-ones, can be synthesized from various primary amines .Scientific Research Applications

Anticancer Activity

This compound has been explored for its potential in cancer treatment. The quinazolinone scaffold is known for its anticancer properties, and modifications like the allyl group in this compound could enhance its activity. It may work by interfering with cell division and inducing apoptosis in cancer cells .

Anti-HIV Activity

Quinazolinone derivatives have shown promise as anti-HIV agents. The thioacetamide group in this compound could interact with viral enzymes, potentially inhibiting the replication of the HIV virus .

Antibacterial Applications

The structural features of this compound suggest it could be effective against bacterial infections. It might inhibit the synthesis of essential bacterial proteins or interfere with cell wall formation, leading to bacterial cell death .

Quorum Sensing Inhibition

Quinazolinones can inhibit quorum sensing, a communication process that bacteria use to regulate gene expression and behavior. This compound could be used to disrupt bacterial communication, preventing the formation of biofilms and reducing virulence .

Future Directions

Quinazolinone derivatives, such as “2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide”, have shown promising biological activities, making them potential leads for further optimization and development into new therapeutic agents . Future research could focus on synthesizing a variety of quinazolinone derivatives and evaluating their biological activities to discover new drug candidates .

Mechanism of Action

Target of Action

aureus . Therefore, it’s plausible that this compound may also target bacterial cells.

Mode of Action

It’s known that similar compounds can prevent the spread of seizure discharge throughout neuronal tissues , suggesting a potential neuroprotective effect.

Result of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities , suggesting that this compound may also have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of similar compounds has been performed using green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis . These methods can enhance the yield and purity of the compound, potentially improving its efficacy and stability.

properties

IUPAC Name |

2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-2-7-16-12(18)9-5-3-4-6-10(9)15-13(16)19-8-11(14)17/h2-6H,1,7-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOOHNUYLXURMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

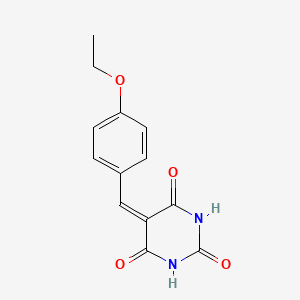

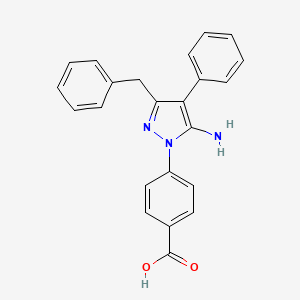

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2910926.png)

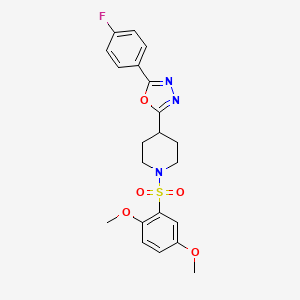

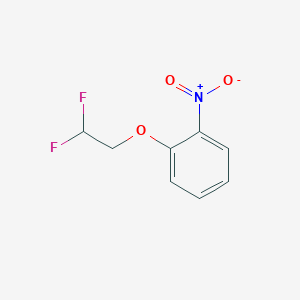

![N-{1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2910935.png)

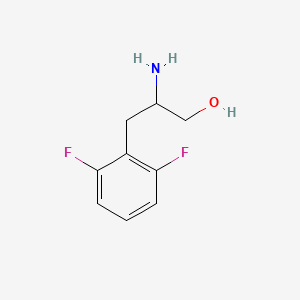

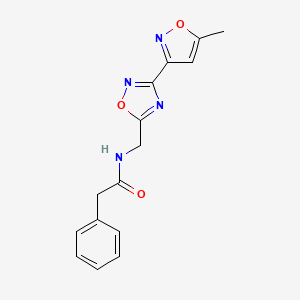

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2910942.png)